
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridinone ring, a cyclopropyl group, a pyridinylmethoxy group, and a trifluoromethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced techniques such as microwave-assisted synthesis and solvent-free conditions can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- include:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are studied for their biomedical applications.
3,4-Dihydro-2(1H)-Pyridones: These compounds are used as synthetic precursors and have various biological activities.
3,4-Dihydropyrimidin-2(1H)-ones: These compounds possess extensive biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its structure allows for unique interactions with biological targets, making it a valuable compound for further study and development .
Eigenschaften
CAS-Nummer |
335665-58-2 |
|---|---|
Molekularformel |
C18H15F3N2O2 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-(pyridin-4-ylmethoxy)but-3-yn-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)17(8-5-13-3-4-13,15-2-1-9-23-16(15)24)25-12-14-6-10-22-11-7-14/h1-2,6-7,9-11,13H,3-4,12H2,(H,23,24)/t17-/m0/s1 |
InChI-Schlüssel |
INJQBPWBVJPBDU-KRWDZBQOSA-N |
Isomerische SMILES |
C1CC1C#C[C@](C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=NC=C3 |
Kanonische SMILES |
C1CC1C#CC(C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



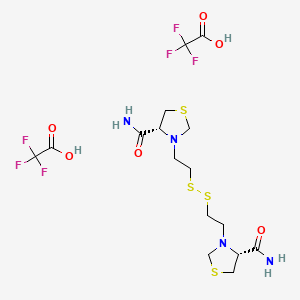
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
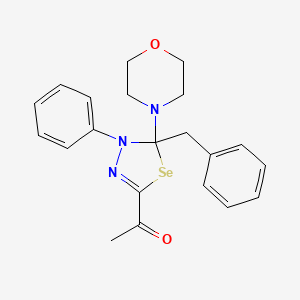
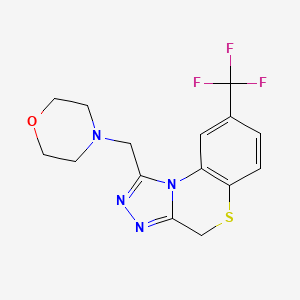
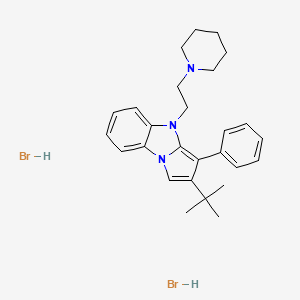
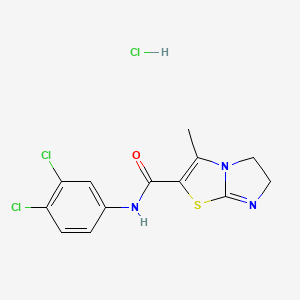



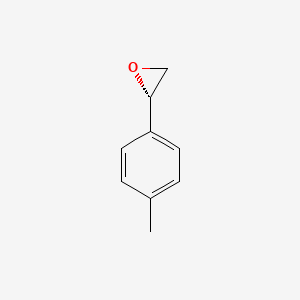
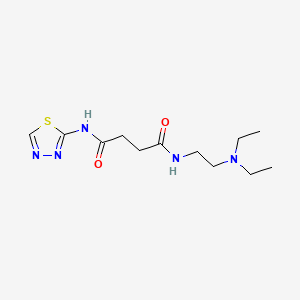
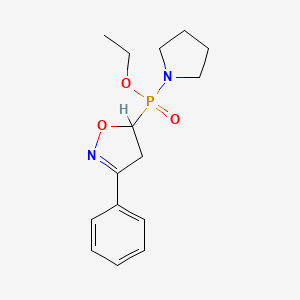
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)
